molecular formula C18H19N5O7S B2541136 N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 868982-11-0

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2541136
CAS No.: 868982-11-0
M. Wt: 449.44
InChI Key: WMPPXEUIGASYCH-UHFFFAOYSA-N
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Description

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H19N5O7S and its molecular weight is 449.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide and its derivatives have shown significant potential in chemical synthesis. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been effectively used as a promoter in the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature. This process exhibits excellent chemoselectivity and tolerates a wide range of functional groups, leading to a diverse array of N-arylation products (Bhunia, De, & Ma, 2022).

Pharmaceutical Development The compound and its related structures have been utilized in the development of pharmaceuticals. For example, a concise, environmentally friendly, and cost-effective route was developed for the large-scale preparation of a novel oxazolidinone antibacterial candidate. This process involved the synthesis of key intermediates and optimized conditions that ensured high purity and yield, providing a significant advancement in antibiotic development (Yang et al., 2014).

Catalysis and Reaction Mechanisms In the field of catalysis, the compound has been instrumental in understanding and developing new reaction mechanisms. For example, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes was developed for the synthesis of di- and mono-oxalamides, providing a simple and high-yielding methodology for synthesizing these compounds (Mamedov et al., 2016).

Material Science In material science, derivatives of this compound have been investigated for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) demonstrated that the derivative could effectively adsorb on the surface of carbon steel, indicating good corrosion inhibition performance (Kubba & Al-Joborry, 2021).

Properties

IUPAC Name

N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O7S/c24-17(20-11-13-2-1-7-19-10-13)18(25)21-12-16-22(8-9-30-16)31(28,29)15-5-3-14(4-6-15)23(26)27/h1-7,10,16H,8-9,11-12H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPPXEUIGASYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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